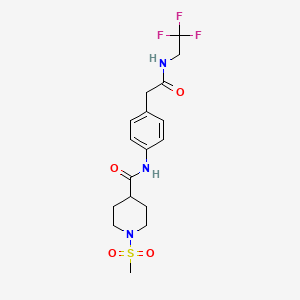

1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a methylsulfonyl group at position 1 and a phenyl ring at the carboxamide nitrogen. The phenyl ring is further modified with a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group. This trifluoroethylamino-oxoethyl moiety is critical for its physicochemical and biological properties, likely influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMNDACTKHUYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can be approached through various synthetic routes. One common method involves:

Starting Materials: 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzoic acid, piperidine, and methylsulfonyl chloride.

Reagents and Conditions: Typically, the reaction requires a base such as triethylamine, a solvent like dichloromethane, and an appropriate coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the process can be optimized through:

Continuous Flow Synthesis: Ensuring a more efficient and scalable process.

Purification Techniques: Including recrystallization and column chromatography for obtaining a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:

Oxidation: Transforming the methylsulfonyl group into a sulfoxide or sulfone.

Reduction: Modifying the carbonyl group to an alcohol.

Substitution: Replacing functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Solvents: Including ethanol, methanol, and dichloromethane for various reaction conditions.

Major Products

The major products of these reactions include:

Oxidized Derivatives: Like sulfoxides and sulfones.

Reduced Derivatives: Such as alcohols.

Substituted Derivatives: Depending on the nature of the substituent introduced.

Scientific Research Applications

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide has diverse applications in:

Chemistry: As a precursor for more complex molecules.

Biology: For studying biochemical pathways involving piperidine derivatives.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Utilization in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: Likely involving interaction with specific enzymes or receptors.

Pathways Involved: Could include inhibition or activation of biochemical pathways, depending on the structural modifications and functional groups.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Key Insights and Contradictions

- Methylsulfonyl in the target compound may improve metabolic stability compared to toluenesulfonyl derivatives (), which are prone to oxidative degradation .

- Contradictions arise in biological targets: Similar piperidine carboxamides inhibit enzymes (OGG1) or act as opioids, but the target’s exact mechanism remains unconfirmed .

Biological Activity

The compound 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide , often referred to as a piperidine derivative, has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), pharmacodynamics, and case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a methylsulfonyl group, and a trifluoroethyl substituent. The presence of these functional groups is significant for its biological activity. The molecular formula is , indicating a relatively high molecular weight and potential for diverse interactions with biological targets.

- Antiviral Activity : Research indicates that compounds similar to this piperidine derivative exhibit activity against HIV-1 integrase. The methylsulfonyl group may enhance binding affinity to the active site of the integrase enzyme, thus inhibiting viral replication. A study highlighted that modifications in the sulfonyl group can significantly affect potency against wild-type HIV-1 strains, suggesting that structural optimization is crucial for enhancing antiviral efficacy .

- Anticancer Properties : The compound has also been investigated for its potential as an EZH2 inhibitor. EZH2 is a key player in epigenetic regulation and is implicated in various cancers. The introduction of the trifluoroethyl group has been shown to improve target engagement and cellular potency in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of different substituents on the piperidine ring and their influence on biological activity:

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Methylsulfonyl | Enhances binding to integrase | |

| Trifluoroethyl | Increases cellular potency in cancer | |

| Variations in Amide Link | Affects overall pharmacokinetics |

Case Studies

- HIV-1 Integrase Inhibition : A specific study evaluated various analogs of this compound against HIV-1 integrase, revealing that modifications to the sulfonamide moiety increased inhibitory potency significantly (e.g., from 27 nM to 2 nM) when optimized correctly .

- Cancer Cell Line Efficacy : In vitro studies demonstrated that the compound exhibited robust antitumor activity against KARPAS-422 cells, with effective target engagement leading to significant reductions in cell viability .

Pharmacokinetics and ADME Properties

Pharmacokinetic profiling of similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Property | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~92% | |

| Plasma Protein Binding | >97% | |

| Clearance | Moderate (e.g., 2.16 L/h/kg) |

These properties indicate that the compound could be suitable for further development as a therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide?

Answer:

Synthesis typically involves multi-step reactions, leveraging:

- Piperidine core functionalization : The piperidine ring is modified with methylsulfonyl and carboxamide groups via nucleophilic substitution or coupling reactions.

- Amide bond formation : The trifluoroethylamino group is introduced using carbodiimide coupling agents (e.g., EDC or DCC) under inert atmospheres .

- Optimized conditions : Solvents like DMF or THF, temperatures between 60–80°C, and catalysts such as DMAP improve yield (60–85%) .

Key validation : Monitor reactions with TLC/HPLC and confirm purity (>95%) via LC-MS .

Advanced: How can researchers optimize reaction yields and purity for intermediates in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance sulfonylation efficiency, reducing side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of hydrophobic intermediates .

- Temperature control : Stepwise heating (e.g., 50°C for sulfonylation, 25°C for amidation) minimizes decomposition .

Data-driven adjustment : Use DoE (Design of Experiments) to balance variables like stoichiometry and reaction time .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Essential methods:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl at δ 3.1–3.3 ppm; trifluoroethyl signals at δ 3.8–4.2 ppm) .

- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., expected [M+H]⁺ = ~495.15 g/mol) .

- IR spectroscopy : Detects carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfonyl S=O at ~1350 cm⁻¹ .

Basic: What biological targets or pathways are hypothesized for this compound in medicinal chemistry research?

Answer:

Potential targets include:

- Kinase inhibition : Structural analogs (e.g., thieno[3,2-d]pyrimidine derivatives) show activity against EGFR or PI3K pathways .

- GPCR modulation : The piperidine-sulfonamide motif may interact with serotonin or adrenergic receptors .

Experimental validation : Use enzyme inhibition assays (IC₅₀ determination) and cellular viability studies (e.g., MTT assays) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

SAR strategies:

- Substituent variation : Compare methylsulfonyl vs. ethylsulfonyl groups to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Replace trifluoroethyl with cyclopropylamine to evaluate metabolic stability .

Key metrics : Measure changes in IC₅₀ (enzyme assays) and logP (computational modeling) .

Advanced: How should researchers resolve contradictory data in biological activity assays for this compound?

Answer:

Address discrepancies via:

- Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to reduce variability .

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts for target specificity .

- Structural analysis : Use X-ray crystallography to verify binding poses and identify off-target interactions .

Advanced: What methodologies ensure high purity and stability of this compound during long-term storage?

Answer:

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to achieve ≥98% purity .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis/oxidation .

- Storage : Lyophilize and store under argon at –20°C in amber vials to prevent photodegradation .

Advanced: What non-medicinal applications (e.g., material science) are plausible for this compound?

Answer:

Potential uses include:

- Organic semiconductors : The conjugated sulfonamide-piperidine system may exhibit charge transport properties. Test via cyclic voltammetry for HOMO/LUMO levels .

- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to form porous structures. Characterize via XRD and BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.